5-Fluoropyrimidine-2-carboxamide
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Overview
Description
5-Fluoropyrimidine-2-carboxamide is a fluorinated pyrimidine derivative Fluorinated pyrimidines are known for their significant role in medicinal chemistry, particularly in the development of anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrimidine-2-carboxamide typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with various nucleophiles such as alkoxides, phenols, and amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines, including this compound, often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization: Formation of cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Alkoxides, phenols, and amines.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Potassium carbonate (K2CO3), tetrabutylammonium fluoride (TBAF).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Fluoropyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 5-Fluoropyrimidine-2-carboxamide involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, this compound disrupts DNA synthesis, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that also inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-Fluorouracil.
Tegafur: Another prodrug of 5-Fluorouracil used in combination therapies
Uniqueness
5-Fluoropyrimidine-2-carboxamide is unique due to its specific structural modifications, which can enhance its stability and reduce toxicity compared to other fluorinated pyrimidines. Its ability to form stable complexes with biological targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H4FN3O |
---|---|
Molecular Weight |
141.10 g/mol |
IUPAC Name |
5-fluoropyrimidine-2-carboxamide |
InChI |
InChI=1S/C5H4FN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) |
InChI Key |
GVGFPOMHJUJCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)N)F |
Origin of Product |
United States |
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